molecular formula C24H30N6O2 B2453645 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014012-13-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2453645
CAS RN: 1014012-13-5
M. Wt: 434.544
InChI Key: GXAZXLZXDPHHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity of Carboxamide Derivatives

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated potent cytotoxic activities against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds showed IC(50) values less than 10 nM and were effective against colon 38 tumors in mice, suggesting potential applications in cancer treatment research (Deady et al., 2003).

Metal Complexes of Pyrazolylpurine Derivatives

Studies on metal complexes of 6-pyrazolylpurine derivatives have shown their potential as models for metal-mediated base pairs, providing insights into artificial nucleobase design for specific recognition and binding in nucleic acids. This research contributes to the understanding of metal-mediated interactions in biological systems and the development of novel molecular tools for biotechnology and nanotechnology applications (Sinha et al., 2015).

Synthesis and Applications of N-Confused Porphyrin Derivatives

The synthesis of N-confused porphyrin derivatives through reactions with active methylene compounds highlights their potential in the development of novel photophysical and photochemical properties. These derivatives could find applications in the fields of photodynamic therapy, sensors, and materials science, emphasizing the versatility of porphyrin-based compounds in scientific research (Li et al., 2011).

Antimicrobial Activity of Chalcone Derivatives

Research on new derivatives of 8-Chloro-theophylline and their synthesis from substituted benzaldehyde derivatives has shown antimicrobial activity. This area of study suggests applications in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial strains (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-16(2)11-13-28-20-21(25-23(28)30-18(4)15-17(3)26-30)27(5)24(32)29(22(20)31)14-12-19-9-7-6-8-10-19/h6-10,15-16H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAZXLZXDPHHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

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